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Compound of Interest

Compound Name: Roselipin 1B

Cat. No.: B1246224 Get Quote

The Roselipin family, a group of natural glycolipids isolated from the marine fungus Gliocladium

roseum KF-1040, has garnered significant interest within the scientific community due to their

notable biological activities. These compounds are potent inhibitors of diacylglycerol

acyltransferase (DGAT), an enzyme crucial for triglyceride synthesis, and also exhibit

antimicrobial properties. This guide provides a comprehensive comparison of the Roselipin

family members, detailing their structure-activity relationships (SAR), experimental protocols,

and the signaling pathway they modulate.

Structure and Biological Activity: A Comparative
Analysis
The Roselipin family consists of four primary members: Roselipin 1A, 1B, 2A, and 2B. These

molecules share a common and complex polyketide backbone: 2,4,6,8,10,12,14,16,18-

nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. This core structure is further modified

with the attachment of a D-mannose and a D-arabinitol moiety.

The structural variations within the family are subtle yet have a discernible impact on their

biological activity. The distinction between the "A" and "B" series lies in the stereochemistry of

the ester linkage between the D-arabinitol moiety and the fatty acid chain. Furthermore,

Roselipins 2A and 2B are the 6"-O-acetylated derivatives of Roselipins 1A and 1B, respectively.

The primary biological target of the Roselipin family is diacylglycerol acyltransferase (DGAT).

The inhibitory activity of each family member against DGAT, as determined by Tomoda et al.
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(1999), is summarized in the table below.

Compound Structure
DGAT Inhibition IC50 (µM)
[1]

Roselipin 1A
Core polyketide + D-mannose

+ D-arabinitol
17

Roselipin 1B
Stereoisomer of Roselipin 1A

(at arabinitol linkage)
15

Roselipin 2A 6"-O-acetylated Roselipin 1A 22

Roselipin 2B 6"-O-acetylated Roselipin 1B 18

From this data, several key structure-activity relationships can be deduced:

Stereochemistry at the Arabinitol Linkage: Roselipin 1B, with an IC50 of 15 µM, is slightly

more potent than Roselipin 1A (IC50 of 17 µM). This suggests that the stereochemical

configuration of the arabinitol ester linkage influences the binding affinity to DGAT, albeit to a

modest degree.

Effect of Acetylation: The addition of an acetyl group at the 6" position of the mannose moiety

generally leads to a slight decrease in inhibitory activity. Roselipin 2A (IC50 of 22 µM) is less

active than Roselipin 1A, and Roselipin 2B (IC50 of 18 µM) is less active than Roselipin 1B.

This indicates that the bulky acetyl group may introduce some steric hindrance in the active

site of the enzyme.

In addition to their DGAT inhibitory activity, the Roselipin family has been reported to possess

antimicrobial properties, specifically against Saccharomyces cerevisiae and Aspergillus niger.

However, specific Minimum Inhibitory Concentration (MIC) values for the individual Roselipin

compounds against these microorganisms could not be located in the reviewed literature.

Diacylglycerol Acyltransferase (DGAT) Signaling
Pathway
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Roselipins exert their biological effect by inhibiting DGAT, the enzyme that catalyzes the final

and committed step in the synthesis of triglycerides. This pathway is central to lipid metabolism

and energy storage.
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Caption: The triglyceride synthesis pathway and the inhibitory action of the Roselipin family on

DGAT.

Experimental Protocols
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The following is a generalized protocol for determining the DGAT inhibitory activity of the

Roselipin family, based on the methodology described by Tomoda et al. (1999).

1. Preparation of Rat Liver Microsomes:

Homogenize fresh rat liver in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH

7.4, containing 0.25 M sucrose).

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and

mitochondria.
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Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to pellet the

microsomal fraction.

Resuspend the microsomal pellet in the buffer and store at -80°C until use.

2. Assay Mixture:

Prepare a reaction mixture containing:

Rat liver microsomes (as the enzyme source)
1,2-Diacylglycerol (substrate)
[1-14C]Oleoyl-CoA (radiolabeled co-substrate)
Bovine serum albumin (to bind free fatty acids)
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
Varying concentrations of the Roselipin compound to be tested.

3. Incubation and Extraction:

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

Stop the reaction by adding a mixture of chloroform and methanol.

Extract the lipids into the chloroform phase.

4. Analysis:

Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography

(TLC).

Quantify the amount of radioactivity in the triglyceride spot using a scintillation counter.

Calculate the percentage of DGAT inhibition for each concentration of the Roselipin

compound.

Determine the IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity.
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Caption: General workflow for the Diacylglycerol Acyltransferase (DGAT) inhibition assay.
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The Roselipin family represents a class of promising natural products with significant DGAT

inhibitory activity. The subtle structural differences among the family members—namely, the

stereochemistry of the arabinitol linkage and the presence of an acetyl group—result in

measurable variations in their inhibitory potency. Roselipin 1B emerges as the most potent

DGAT inhibitor among the four analogs. While their antimicrobial properties are noted, a lack of

specific quantitative data currently limits a detailed structure-activity analysis in this regard. The

provided experimental protocols and pathway diagrams offer a foundational understanding for

researchers and drug development professionals interested in further exploring the therapeutic

potential of the Roselipin family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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